molecular formula C12H15N2NaO2 B11830657 Sodium 4-(phenylamino)piperidine-4-carboxylate

Sodium 4-(phenylamino)piperidine-4-carboxylate

Cat. No.: B11830657
M. Wt: 242.25 g/mol
InChI Key: YPQIHJCNUKUVPK-UHFFFAOYSA-M
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Description

Sodium 4-(phenylamino)piperidine-4-carboxylate is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the phenylamino group and the carboxylate group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(phenylamino)piperidine-4-carboxylate typically involves the reaction of 4-(phenylamino)piperidine with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is often produced in bulk quantities for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(phenylamino)piperidine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Sodium 4-(phenylamino)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 4-(phenylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with various enzymes and receptors, modulating their activity. The carboxylate group may also play a role in binding to target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Sodium 4-(phenylamino)piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications.

Properties

Molecular Formula

C12H15N2NaO2

Molecular Weight

242.25 g/mol

IUPAC Name

sodium;4-anilinopiperidine-4-carboxylate

InChI

InChI=1S/C12H16N2O2.Na/c15-11(16)12(6-8-13-9-7-12)14-10-4-2-1-3-5-10;/h1-5,13-14H,6-9H2,(H,15,16);/q;+1/p-1

InChI Key

YPQIHJCNUKUVPK-UHFFFAOYSA-M

Canonical SMILES

C1CNCCC1(C(=O)[O-])NC2=CC=CC=C2.[Na+]

Origin of Product

United States

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